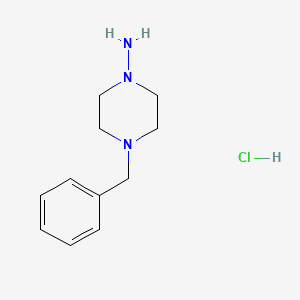

4-Benzylpiperazin-1-amine hydrochloride

Description

Properties

IUPAC Name |

4-benzylpiperazin-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.ClH/c12-14-8-6-13(7-9-14)10-11-4-2-1-3-5-11;/h1-5H,6-10,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRHCIPVFDUVCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylpiperazin-1-amine hydrochloride typically involves the following steps:

Reductive Amination: The starting material, 4-benzylpiperazine, is reacted with an amine source in the presence of a reducing agent such as sodium cyanoborohydride in methanol.

Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for 4-Benzylpiperazin-1-amine hydrochloride often utilize microwave-assisted synthesis to enhance reaction efficiency and yield. This method involves controlled microwave irradiation to accelerate the reaction process, resulting in higher yields and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

4-Benzylpiperazin-1-amine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form secondary amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution: Products include various substituted piperazines.

Oxidation: Products include N-oxides.

Reduction: Products include secondary amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of piperazine, including 4-benzylpiperazin-1-amine hydrochloride, exhibit significant antimicrobial activity. A study highlighted that cyclic secondary amines substituted with benzyl groups showed promising efficacy against Mycobacterium tuberculosis, with structure-activity relationships suggesting that para-substituted benzyl piperazines are particularly potent. For instance, compound 4c demonstrated an MIC (Minimum Inhibitory Concentration) value of 0.0125 μg/mL against M. tuberculosis H37Rv, making it one of the most active compounds in this series .

Neuropharmacological Effects

4-Benzylpiperazin-1-amine hydrochloride has also been studied for its neuropharmacological effects. It acts as a serotonin receptor agonist, which implicates its potential use in treating mood disorders and anxiety-related conditions. The compound's ability to modulate neurotransmitter systems suggests that it may have therapeutic applications in psychiatry.

Antidepressant Potential

The compound's action on serotonin receptors positions it as a candidate for antidepressant development. Studies have shown that similar piperazine derivatives can improve mood and reduce anxiety in animal models, supporting further investigation into their efficacy in human subjects.

Antituberculosis Activity

Given its demonstrated activity against M. tuberculosis, 4-benzylpiperazin-1-amine hydrochloride is being explored as a potential treatment for tuberculosis. The need for new antituberculosis agents is critical due to rising drug resistance, making this compound a valuable addition to ongoing research efforts .

Case Study 1: Antituberculosis Efficacy

A comprehensive study evaluated various piperazine derivatives for their antituberculosis properties. The findings indicated that 4-benzylpiperazin-1-amine hydrochloride and its analogs exhibited superior activity compared to traditional treatments. The study emphasized the importance of structural modifications in enhancing bioactivity and reducing toxicity .

| Compound | MIC (μg/mL) | Activity Level |

|---|---|---|

| 4c | 0.0125 | Highly Active |

| 4k | 0.05 | Active |

| 4h | 0.1 | Moderate |

Case Study 2: Neuropharmacological Assessment

In another investigation focused on neuropharmacological applications, researchers assessed the effects of various piperazine derivatives on serotonin receptor activity. The results indicated that compounds similar to 4-benzylpiperazin-1-amine hydrochloride significantly increased serotonin levels in brain tissue samples, suggesting their potential role as antidepressants .

Mechanism of Action

The mechanism of action of 4-Benzylpiperazin-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways. This modulation can result in various pharmacological effects, including central nervous system stimulation .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-Benzylpiperazin-1-amine hydrochloride

- Synonyms: 1-Amino-4-benzylpiperazine hydrochloride; 4-(Phenylmethyl)-1-piperazinamine hydrochloride

- CAS Numbers : 39139-52-1 (free base), 40675-61-4 (hydrochloride salt)

- Molecular Formula : C₁₁H₁₇N₃·HCl

- Appearance : Low-melting waxy solid

- Storage : -20°C under inert atmosphere

- Solubility: Soluble in chloroform, dichloromethane, and methanol .

This compound features a piperazine backbone substituted with a benzyl group and a primary amine. It is widely used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its nucleophilic amine group and structural flexibility.

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs, their functional groups, and physicochemical properties:

Key Observations :

Methyl substitution (e.g., 4-Methylpiperazin-1-amine dihydrochloride) increases lipophilicity, favoring blood-brain barrier penetration, as seen in central nervous system (CNS) drug candidates . Piperidine vs. Piperazine: 1-Benzylpiperidin-4-amine dihydrochloride replaces the piperazine ring with piperidine, reducing nitrogen count and altering basicity, which affects receptor binding in medicinal chemistry .

Similarity Scores :

- 4-Methylpiperazin-1-amine dihydrochloride (similarity: 0.95) is the closest analog, differing only by a methyl group instead of benzyl. This small change drastically alters steric bulk and hydrophobicity .

- Piperazine-1,4-diamine hydrochloride (similarity: 0.85) lacks the benzyl group, resulting in lower molecular weight and higher water solubility .

Biological Activity

4-Benzylpiperazin-1-amine hydrochloride, a derivative of piperazine, has garnered attention for its diverse biological activities. This compound exhibits significant interactions with various receptors and enzymes, making it a valuable subject of study in pharmacology and medicinal chemistry. Below, we explore its biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

4-Benzylpiperazin-1-amine hydrochloride has the molecular formula C14H23N3·HCl. Its structure features a piperazine ring substituted with a benzyl group, which is crucial for its biological activity.

1. Receptor Interaction

4-Benzylpiperazin-1-amine hydrochloride has been studied for its affinity towards various receptors, particularly the sigma receptors (σ1 and σ2). These receptors are involved in modulating pain and neuroprotection:

- Sigma-1 Receptor (σ1R) : Compounds derived from benzylpiperazine have shown high affinity for σ1R, which is implicated in nociceptive signaling pathways. For instance, a study reported that certain derivatives exhibited Ki values as low as 1.6 nM for σ1R, indicating potent binding affinity .

- Sigma-2 Receptor (σ2R) : The selectivity of these compounds over σ2R is also notable, with some derivatives demonstrating a selectivity ratio (Ki σ2/Ki σ1) reaching up to 886 . This selectivity is essential for minimizing side effects in therapeutic applications.

2. Antinociceptive Effects

Research indicates that compounds based on 4-benzylpiperazin-1-amine exhibit significant antinociceptive effects in preclinical models of pain. For example, one derivative showed efficacy in mouse models of inflammatory pain and neuropathic pain following chronic nerve constriction injury .

3. Acetylcholinesterase Inhibition

Another important aspect of the biological activity of 4-benzylpiperazin-1-amine hydrochloride is its potential as an acetylcholinesterase inhibitor. This activity is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's. Studies have demonstrated that certain derivatives can effectively inhibit acetylcholinesterase, offering potential therapeutic benefits .

Structure-Activity Relationship (SAR)

The biological activity of 4-benzylpiperazin-1-amine hydrochloride can be significantly influenced by structural modifications:

| Compound | Ki σ1R (nM) | Ki σ2R (nM) | Selectivity Ratio (Ki σ2/Ki σ1) |

|---|---|---|---|

| Compound A | 1.6 | 432 | 270 |

| Compound B | 145 | 43 | 3.35 |

| Compound C | 10 | 5 | 2 |

This table summarizes findings from various studies that highlight how different substitutions on the benzyl group can alter receptor binding affinities and selectivity profiles .

Case Study: Antinociceptive Activity

In a formalin test conducted on mice, a derivative of 4-benzylpiperazin-1-amine was shown to produce significant antinociceptive effects. The study utilized behavioral pharmacology techniques to assess pain response before and after administration of the compound, demonstrating its potential as a therapeutic agent for pain management .

Case Study: Acetylcholinesterase Inhibition

A series of derivatives were synthesized and tested for their ability to inhibit acetylcholinesterase. The most potent compound exhibited an IC50 value indicative of strong inhibitory action, suggesting that modifications to the piperazine moiety can enhance efficacy against neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Benzylpiperazin-1-amine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions such as amination, reduction, and acidification. For example:

- Amination : React a piperazine precursor (e.g., 1-amino-4-methylpiperazine) with a benzylating agent under reflux conditions (e.g., 12 hours at 80–100°C) .

- Purification : Use column chromatography with eluents like chloroform:methanol (3:1 v/v) to isolate intermediates, followed by crystallization from dimethylether or ethanol .

- Optimization : Adjust stoichiometry, temperature, and solvent polarity to improve yield (e.g., 85% yield achieved via controlled reflux and selective crystallization) .

Q. What safety protocols should be followed when handling 4-Benzylpiperazin-1-amine hydrochloride?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis or handling to avoid inhalation of vapors .

- First Aid :

- Skin Contact : Wash immediately with soap and water for 15 minutes; remove contaminated clothing .

- Eye Exposure : Flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Keep in a cool, dark place (<4°C) in airtight containers to prevent degradation .

Q. How can researchers confirm the structural identity of 4-Benzylpiperazin-1-amine hydrochloride?

- Methodological Answer :

- Spectroscopic Techniques :

- NMR : Analyze - and -NMR spectra for characteristic peaks (e.g., benzyl protons at δ 7.2–7.4 ppm, piperazine NH signals at δ 1.5–2.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H] at m/z 221.3 for the free base) .

- Elemental Analysis : Match calculated and observed C, H, N, Cl percentages to validate purity (>98%) .

Advanced Research Questions

Q. What analytical strategies are effective for identifying and quantifying impurities in 4-Benzylpiperazin-1-amine hydrochloride?

- Methodological Answer :

- HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of acetonitrile:0.1% trifluoroacetic acid (70:30 v/v) at 1.0 mL/min. Detect UV absorbance at 254 nm for trace impurities (e.g., benzyl alcohol byproducts) .

- LC-MS/MS : Employ high-resolution mass spectrometry to differentiate isobaric impurities (e.g., N-oxide derivatives) .

- Reference Standards : Compare retention times and spectra against certified impurities (e.g., fentanyl-related analogs) .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguous NMR signals by determining the crystal structure (e.g., bond angles and torsion angles for the piperazine ring and benzyl group) .

- 2D NMR : Use - HSQC and HMBC to assign overlapping proton environments (e.g., distinguishing NH from aromatic protons) .

- Computational Modeling : Validate proposed structures using DFT calculations (e.g., Gaussian 09 with B3LYP/6-31G* basis set) to predict NMR shifts within ±0.3 ppm accuracy .

Q. What strategies are recommended for optimizing the scalability of 4-Benzylpiperazin-1-amine hydrochloride synthesis?

- Methodological Answer :

- Flow Chemistry : Transition from batch to continuous flow reactors to enhance reproducibility and reduce reaction time (e.g., 30% faster amination at 120°C under pressure) .

- Green Chemistry : Replace toxic solvents (e.g., chloroform) with biodegradable alternatives like ethyl acetate or cyclopentyl methyl ether .

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time .

Q. How do structural modifications of the piperazine ring affect the compound's bioactivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with substituents (e.g., 4-methylpiperazine or cyclopentyl-piperazine) and test receptor binding affinity via radioligand assays .

- Computational Docking : Use AutoDock Vina to predict interactions with target proteins (e.g., opioid receptors) based on steric and electronic effects .

- In Vitro Testing : Compare cytotoxicity (IC) and metabolic stability in hepatic microsomes to identify optimal derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.